Carboxin sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

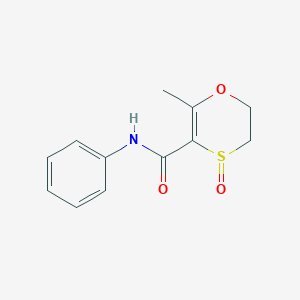

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIHLNNJNITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041531 | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17757-70-9 | |

| Record name | Carboxin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Mechanism of Action of Carboxin Sulfoxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary mechanism of action of Carboxin sulfoxide, a significant metabolite of the systemic fungicide Carboxin. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science who require a detailed understanding of this compound's molecular interactions and biochemical consequences.

Introduction: The Context of Carboxin and its Metabolite

Carboxin, a member of the oxathiin carboxamide class of fungicides, has been a cornerstone in the control of fungal pathogens in agriculture since its introduction.[1][2] Its efficacy stems from its systemic nature and its specific mode of action.[1][3] Carboxin undergoes metabolic transformation in biological systems, including plants and soil, leading to the formation of metabolites such as this compound.[4][5] This guide focuses on the primary mechanism of action of this compound, which, like its parent compound, is a potent inhibitor of mitochondrial respiration.[6]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary molecular target of Carboxin and its derivatives, including this compound, is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II .[1][2][7] This enzyme is a critical component of two fundamental cellular processes: the Krebs (tricarboxylic acid) cycle and the mitochondrial electron transport chain.[8]

SDH is a highly conserved protein complex embedded in the inner mitochondrial membrane and is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[8] Its dual role involves:

-

In the Krebs Cycle: Catalyzing the oxidation of succinate to fumarate.

-

In the Electron Transport Chain: Transferring electrons from succinate to the electron carrier ubiquinone (Coenzyme Q10), which is then reduced to ubiquinol.[8]

The inhibition of SDH disrupts both of these vital pathways, leading to a cascade of cellular dysfunctions and ultimately, cell death in susceptible fungi.[7][9]

Mechanism of Inhibition: Targeting the Ubiquinone Binding Site

This compound, as a succinate dehydrogenase inhibitor (SDHI), exerts its effect by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[1][10] This binding is competitive with the natural substrate, ubiquinone. By occupying the Q-site, this compound physically obstructs the binding of ubiquinone, thereby halting the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to ubiquinone.[1][10]

The consequences of this inhibition are profound:

-

Interruption of the Electron Transport Chain: The flow of electrons to downstream complexes (Complex III and IV) is blocked, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis via oxidative phosphorylation.[9]

-

Disruption of the Krebs Cycle: The inhibition of succinate oxidation leads to an accumulation of succinate.[7]

This dual disruption of cellular energy production and central metabolism is the primary fungicidal mechanism of Carboxin and its sulfoxide metabolite.

Quantitative Analysis of SDH Inhibition

The potency of SDHIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not as widely reported as for its parent compound, the inhibitory activity of Carboxin on mitochondrial complex II has been documented. For instance, the IC50 value for Carboxin against bovine heart mitochondrial complex II has been reported to be 1.1 µM.[11] It is expected that this compound exhibits a comparable, though potentially different, inhibitory profile.

| Compound | Target Enzyme | Organism | IC50 Value |

| Carboxin | Mitochondrial Complex II | Bovine Heart | 1.1 µM[11] |

| This compound | Mitochondrial Complex II | Fungal/Mammalian | Data not readily available |

Table 1: Comparative Inhibitory Potency. Further research is required to definitively quantify the IC50 of this compound across various species.

Experimental Protocol: Assay of Succinate Dehydrogenase Inhibition

The following protocol outlines a standard method for determining the inhibitory effect of a compound, such as this compound, on succinate dehydrogenase activity. This assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Objective: To determine the IC50 of this compound for succinate dehydrogenase.

Materials:

-

Mitochondrial isolation buffer

-

Isolated mitochondria (e.g., from bovine heart or a target fungal species)

-

Potassium phosphate buffer

-

Succinate solution

-

2,6-dichlorophenolindophenol (DCPIP) solution

-

Phenazine methosulfate (PMS) solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Mitochondrial Preparation: Isolate mitochondria from the target tissue or organism using standard differential centrifugation techniques. The final mitochondrial pellet should be resuspended in a suitable buffer.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known SDH inhibitor like Carboxin).

-

Enzyme Addition: Add the isolated mitochondrial suspension to each well.

-

Initiation of Reaction: Start the reaction by adding the substrate, succinate, to each well.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to the SDH activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Sources

- 1. Carboxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Carboxin (Ref: D 735) [sitem.herts.ac.uk]

- 4. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]

- 6. CAS 17757-70-9: this compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxin: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]

- 10. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Carboxin sulfoxide.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carboxin Sulfoxide

Abstract

This compound, a primary metabolite of the systemic fungicide Carboxin, plays a crucial role in the study of fungicidal action, metabolism, and environmental fate of oxathiin-based agrochemicals. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and biological mode of action of this compound. We detail a robust protocol for its synthesis via the controlled oxidation of Carboxin, outline its key physicochemical characteristics, and explore its mechanism as a Succinate Dehydrogenase Inhibitor (SDHI). This document integrates field-proven insights with authoritative references to serve as a vital resource for the scientific community.

Introduction

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was a pioneering systemic fungicide, first introduced in 1969 under the trade name Vitavax®.[1] It provided a novel mode of action by targeting the mitochondrial respiratory chain in fungi.[1][2] As a member of the oxathiin class, its efficacy lies in its ability to be absorbed by plants and translocated systemically, offering protection against a narrow but significant spectrum of fungal pathogens, particularly Basidiomycetes like smuts and rusts.[1][2][3]

The relevance of Carboxin extends beyond its direct application to its metabolic and environmental transformation products.[4][5] In biological systems and through environmental exposure, Carboxin is primarily oxidized to this compound and subsequently to Carboxin sulfone (Oxycarboxin).[5] Understanding the properties of this compound is therefore essential for a complete picture of the fungicidal system, from its mechanism of action and metabolic pathway to its persistence and detection in environmental matrices. This guide focuses specifically on this compound, providing the technical details necessary for its synthesis and characterization.

Synthesis of this compound

The most direct and common method for preparing this compound is through the selective oxidation of the sulfide group in the parent Carboxin molecule. This transformation mimics the natural metabolic pathway observed in plants and fungi.[5] The key challenge in this synthesis is to achieve mono-oxidation to the sulfoxide without over-oxidation to the sulfone.

Synthetic Pathway Overview

The synthesis begins with the commercially available fungicide Carboxin. A controlled oxidation reaction is then employed to introduce a single oxygen atom to the sulfur atom of the oxathiine ring, yielding this compound.

Caption: General workflow for the synthesis of this compound from Carboxin.

Experimental Protocol: Oxidation of Carboxin

This protocol describes a laboratory-scale synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. m-CPBA is effective for converting sulfides to sulfoxides under controlled conditions.[6]

Materials:

-

Carboxin (98%+)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Carboxin (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath) under gentle stirring.

-

Addition of Oxidant: Dissolve m-CPBA (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the Carboxin solution over 30 minutes. The slow addition and low temperature are crucial to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The appearance of a more polar spot corresponding to the sulfoxide and the disappearance of the starting material will be observed.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Final Product: Collect the relevant fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[7][8] Confirm the identity and purity using analytical techniques such as NMR, MS, and HPLC.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions.[8] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17757-70-9 | [4][7][9] |

| Molecular Formula | C₁₂H₁₃NO₃S | [4][7][10] |

| Molecular Weight | 251.30 g/mol | [4][7][10] |

| IUPAC Name | 6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | [4][9] |

| Appearance | White to off-white crystalline solid | [7][8] |

| Melting Point | Not consistently reported, varies with source | |

| Boiling Point | 511.9 °C at 760 mmHg (Predicted) | [10] |

| Synonyms | Vitavax Sulfoxide, Carboxin 4-oxide | [4] |

Fungicidal Mode of Action

Carboxin and its metabolites are classified as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[11]

Inhibition of Mitochondrial Respiration

The primary target of Carboxin is Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[2][5] By binding to the quinone reduction site of this enzyme complex, Carboxin blocks the transfer of electrons from succinate to ubiquinone.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts cellular respiration, depriving the fungal cell of ATP, the energy currency essential for growth and reproduction.[5][12]

While the parent compound, Carboxin, is the primary active agent, its metabolite, this compound, is part of the systemic action. After application, Carboxin is absorbed and translocated within the plant, where it can be metabolized to the sulfoxide.[3] Both compounds can be found within plant tissues, contributing to the overall fungicidal effect.

Caption: Mechanism of action of Carboxin at the mitochondrial electron transport chain.

Metabolism and Environmental Fate

This compound is the major and initial product of Carboxin metabolism in both plants and soil.[5] This conversion is an oxidation reaction. Further oxidation can lead to the formation of Carboxin sulfone (also known as Oxycarboxin).[5]

The transformation of Carboxin to its sulfoxide can also be initiated by abiotic factors. Studies have shown that exposure to sunlight in aqueous solutions can cause the phototransformation of Carboxin to this compound.[13] This highlights its role as a key environmental transformation product, which is critical for residue analysis and environmental impact assessments.[4]

Analytical Methodologies

Accurate detection and quantification of this compound are essential for regulatory compliance, food safety, and environmental monitoring. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (LC-MS) detectors, is a primary method for analyzing Carboxin and its metabolites in various samples, including formulations and environmental matrices.[14][15]

-

Gas Chromatography (GC): GC-based methods, sometimes coupled with mass spectrometry (GC-MS), are also utilized for the analysis of these compounds, particularly in residue analysis.[14]

For accurate quantification, certified reference standards of this compound are required and commercially available.[9][16]

Conclusion

This compound is a scientifically significant compound, integral to understanding the full scope of the fungicide Carboxin. Its synthesis via controlled oxidation of the parent molecule is a straightforward process that enables further research into its biological and environmental activities. As a key metabolite and a Succinate Dehydrogenase Inhibitor, it remains a subject of interest for crop protection science, toxicology, and analytical chemistry. This guide provides the foundational, technical knowledge required for professionals working with this important oxathiin fungicide derivative.

References

-

ChemBK. (2024, April 10). Carboxin Sulfoxid - Introduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28749, this compound. Retrieved from [Link]

-

Chemsrc. (2024, January 9). This compound) | CAS#:17757-70-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21307, Carboxin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21330, Oxycarboxin. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. Retrieved from [Link]

-

PubMed. (2023, November 27). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. Retrieved from [Link]

-

Indian Academy of Sciences. (1982). Mechanism of action of carboxin and the development of resistance in yeast. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (1995, August). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020, September 18). Carboxin and Oxycarboxin. Proposed Interim Registration Review Decision. Case Numbers 0038 and 2470. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of carboxin in formulations. Retrieved from [Link]

-

PubMed. (2004, October 6). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Retrieved from [Link]

-

CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

Sources

- 1. Carboxin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Oxycarboxin | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 17757-70-9: this compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. Carboxin-sulfoxide | CAS 17757-70-9 | LGC Standards [lgcstandards.com]

- 10. This compound) | CAS#:17757-70-9 | Chemsrc [chemsrc.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Carboxin: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]

- 13. Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cipac.org [cipac.org]

- 16. 17757-70-9・this compound Standard・037-25011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

The Ascendance of a Metabolite: A Technical Guide to Carboxin Sulfoxide's Role in the Biological Fate of Carboxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxin, a systemic anilide fungicide, has long been a tool in the agricultural sector for the management of fungal pathogens, primarily those belonging to the Basidiomycetes. Its efficacy is intrinsically linked to its metabolic transformation. This in-depth technical guide provides a comprehensive exploration of Carboxin sulfoxide, the primary metabolite of Carboxin. We will delve into the biochemical pathways governing its formation, its comparative physicochemical and biological properties, and the analytical methodologies requisite for its detection and quantification. This guide is designed to serve as a critical resource for researchers engaged in the study of pesticide metabolism, environmental science, and the development of novel fungicidal agents.

Introduction: The Fungicide Carboxin and its Metabolic Imperative

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) is a systemic fungicide that has been utilized for decades as a seed treatment to control a range of fungal diseases, including smuts, bunts, and rhizoctonia in various crops[1][2]. Its mode of action lies in the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain[3][4]. This disruption of cellular respiration leads to the cessation of energy production and ultimately, fungal cell death.

However, the journey of Carboxin within a biological system or the environment is not a static one. It undergoes metabolic transformations that significantly alter its properties and activity. The most prominent of these transformations is the oxidation of the sulfur atom in the oxathiin ring, leading to the formation of this compound. Understanding the role and characteristics of this metabolite is paramount to a complete comprehension of Carboxin's efficacy, environmental fate, and toxicological profile.

The Genesis of this compound: A Metabolic Odyssey

The biotransformation of Carboxin to this compound is a pivotal event in its metabolic pathway. This oxidation reaction occurs across a spectrum of biological systems, including plants, fungi, and mammals, as well as in the environment through abiotic processes.

Enzymatic Oxidation: The Role of Cytochrome P450

In biological systems, the oxidation of Carboxin is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes[5][6]. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics[5][6]. While the specific CYP isozymes responsible for Carboxin oxidation have not been definitively elucidated in all organisms, the general mechanism involves the insertion of an oxygen atom at the sulfur moiety of the oxathiin ring. Fungi, in particular, possess a diverse array of CYP enzymes that are involved in both primary and secondary metabolism, as well as the detoxification of foreign compounds[1][2][5]. This enzymatic conversion is a critical factor in the potential for fungicide resistance and the overall efficacy of Carboxin within the target pathogen.

Further metabolism can lead to the oxidation of the sulfoxide to Carboxin sulfone, also known as oxycarboxin, which itself has fungicidal properties[7]. Additionally, hydrolysis of the amide bond can occur, yielding aniline as a metabolite[7].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Biological Activity and Fungicidal Spectrum of Carboxin Sulfoxide

Abstract

Carboxin sulfoxide is the primary oxidative metabolite of Carboxin, a pioneering systemic fungicide renowned for its specific mechanism of action. This guide provides a comprehensive technical overview of this compound, contextualizing its biological activity and fungicidal spectrum in relation to its parent compound. Carboxin functions by inhibiting Complex II (succinate dehydrogenase or SDH) of the mitochondrial electron transport chain, a mode of action inherited by its metabolites. However, experimental evidence demonstrates that the oxidation of Carboxin to this compound results in a significant reduction in fungicidal efficacy. This document delves into the underlying biochemistry, comparative activity, mechanisms of resistance, and detailed experimental protocols for evaluating carboxamide fungicides, offering valuable insights for researchers in agrochemical development and fungal biology.

Introduction to Carboxin and Its Metabolic Transformation

Carboxin: A Progenitor of SDHI Fungicides

Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a systemic fungicide from the oxathiin carboxamide class, first introduced in 1969.[1] It represented a significant advancement in crop protection as one of the earliest systemic fungicides capable of being absorbed and translocated within the plant to protect new growth.[1][2] Its primary application is as a seed treatment to control diseases caused by basidiomycete fungi, such as smuts, bunts, and rusts, as well as soil-borne pathogens like Rhizoctonia solani.[1][3]

Metabolic Pathway: The Oxidation of Carboxin

In both plants and the environment, Carboxin undergoes a two-step oxidation process.[4] The initial and primary transformation is the oxidation of the sulfide moiety to form this compound (1,4-Oxathin-3-carboxamide, 5,6-dihydro-2-methyl-N-phenyl-, 4-oxide).[4][5] This metabolite can be further oxidized to form the corresponding sulfone, known as Oxycarboxin, which is also a commercial fungicide.[1][6] This metabolic cascade is critical for understanding the environmental fate and residual activity of Carboxin applications.

Caption: Metabolic oxidation pathway of Carboxin.

Physicochemical Properties of this compound

This compound is a stable metabolite and a key subject of study in toxicology and environmental science. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17757-70-9 | [5] |

| Molecular Formula | C₁₂H₁₃NO₃S | [5] |

| Molecular Weight | 251.30 g/mol | [5] |

| Appearance | White to Off-White Solid | |

| Agrochemical Category | Fungicide; Environmental Transformation Product | [5] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The Critical Role of SDH in Fungal Respiration

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the citric acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, it oxidizes succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone (Q) pool, which is a vital step for ATP synthesis via oxidative phosphorylation.[7]

Carboxin's Precise Inhibition of the SDH Complex

The fungicidal activity of Carboxin is derived from its ability to specifically inhibit SDH.[7][8] It acts as a potent inhibitor by binding to the ubiquinone-binding site (Qp site) of the complex.[1] This binding action competitively blocks the natural substrate, ubiquinone, from docking. The consequence is a disruption of the electron flow from succinate to the rest of the ETC, leading to a shutdown of mitochondrial respiration and, ultimately, fungal cell death.[1][7]

Caption: Carboxin inhibits SDH at the ubiquinone binding site.

Biological Activity of this compound: A Comparative Analysis

While this compound shares the same molecular target as its parent compound, its biological activity is markedly reduced. The oxidation of the sulfide to a sulfoxide group alters the molecule's stereochemistry and electronic properties, which likely diminishes its binding affinity for the SDH Qp site.

Direct comparative studies have confirmed this reduced efficacy. Research on the inhibition of succinate oxidation in membranes of Micrococcus denitrificans showed that this compound (referred to as F831 in the study) was a less effective inhibitor than Carboxin.[9] Furthermore, it has been noted that the oxidation of Carboxin to its sulfoxide leads to a loss of fungicidal activity, with the sulfoxide being considered "much less fungicidal".[3] This reduction is a critical factor in the overall effectiveness and persistence of Carboxin in agricultural settings.

Fungicidal Spectrum

Target Pathogens of Carboxin

Carboxin has a narrow but commercially important fungicidal spectrum, primarily targeting fungi within the Basidiomycota phylum.[1][3] Its systemic properties make it highly effective when used as a seed treatment.

| Target Pathogen Group | Common Diseases Controlled | Representative Genera | Reference |

| Basidiomycetes | Smuts, Bunts, Rusts | Ustilago, Tilletia | [1][3] |

| Soil-borne Fungi | Root Rot, Damping-off | Rhizoctonia solani | [2][3] |

Fungicidal Efficacy of this compound

Given that this compound is a less potent inhibitor of the target enzyme, its fungicidal spectrum is presumed to be identical to that of Carboxin, but with significantly lower efficacy. For a given pathogen, a much higher concentration of the sulfoxide would be required to achieve the same level of growth inhibition as the parent compound. In practical terms, the formation of this compound is considered a detoxification or deactivation step, reducing the overall fungicidal pressure on the target pathogen population.[3]

Mechanisms of Fungal Resistance

Resistance to SDHI fungicides is a significant concern in agriculture. The primary mechanism involves genetic mutations at the target site.

Target-Site Modification: Mutations in SDH Subunits

The most well-documented mechanism of resistance to Carboxin involves point mutations in the genes that encode the subunits of the SDH enzyme. These subunits form the binding pocket for the fungicide. Mutations, particularly in the SdhB, SdhC, and SdhD genes, can alter the amino acid sequence of the Qp site, thereby reducing the binding affinity of Carboxin and rendering the fungicide ineffective. Any mutation that confers resistance to Carboxin will invariably confer resistance to this compound as well, since they share the same binding site.

Experimental Protocols for Evaluation

Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol provides a robust method for determining and comparing the half-maximal effective concentration (EC₅₀) of Carboxin and this compound against a filamentous fungus like Rhizoctonia solani.

Causality Behind Choices:

-

Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports vigorous growth for a wide range of fungi.

-

Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the fungicides due to their low water solubility. A low final concentration (<1%) is used to avoid solvent toxicity to the fungus.

-

Replication: Triplicate plates for each concentration ensure the statistical validity of the results.

-

Measurement: Measuring colony diameter at right angles averages out any asymmetrical growth, providing a more accurate measure of inhibition.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare 10 mg/mL stock solutions of Carboxin and this compound in sterile DMSO.

-

Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath. This temperature is cool enough to prevent degradation of the compounds but warm enough to keep the agar molten.

-

Amendment of Media: Add the required volume of fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate (DMSO only) and a negative control plate (no additions).

-

Pouring Plates: Immediately after adding the fungicide, swirl the flask to ensure even distribution and pour approximately 20 mL into 90 mm Petri plates. Allow the plates to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the growing edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates.

-

Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Plot the inhibition percentage against the log of the fungicide concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.

Caption: Workflow for determining fungicide EC₅₀ values.

Conclusion and Future Directions

This compound is the primary, well-characterized metabolite of the fungicide Carboxin. Its biological activity stems from the same mechanism as its parent compound: the inhibition of the mitochondrial enzyme succinate dehydrogenase. However, the key takeaway for researchers is that the oxidative conversion to the sulfoxide form is a deactivating step, resulting in a molecule with significantly lower fungitoxicity.[3][9] This has profound implications for the environmental persistence and effective lifespan of Carboxin after application.

Future research should focus on quantitative structure-activity relationship (QSAR) studies to precisely model how the sulfoxide group diminishes binding affinity to the SDH Qp site across different fungal species. Furthermore, a deeper understanding of the kinetics of Carboxin oxidation in various soil types and plant species will provide a more accurate picture of its environmental fate and help in the development of more sustainable disease management strategies.

References

-

Ragsdale, N. N., & Sisler, H. D. (1970). Metabolic Effects Related to Fungitoxicity of Carboxin. Phytopathology, 60(10), 1422-1427. ([Link])

-

National Center for Biotechnology Information. (n.d.). Carboxin. PubChem Compound Database. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim. Inflibnet. ([Link])

-

Wikipedia. (n.d.). Carboxin. Retrieved from [Link]

-

Mowery, P. C., Steenkamp, D. J., Ackrell, B. A., Singer, T. P., & White, G. A. (1977). Inhibition of mammalian succinate dehydrogenase by carboxins. Archives of Biochemistry and Biophysics, 178(2), 495-506. ([Link])

-

Aoun, M., & Garcia-Brugger, A. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 509. ([Link])

-

Scilit. (n.d.). Inhibition of mammalian succinate dehydrogenase by carboxins. Retrieved from [Link]

-

AERU. (n.d.). Carboxin (Ref: D 735). University of Hertfordshire. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxycarboxin. PubChem Compound Database. Retrieved from [Link]

-

Tucker, A. N., & Tappel, A. L. (1974). Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans. Antimicrobial Agents and Chemotherapy, 6(5), 547-553. ([Link])

-

ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Carboxin. Proposed Interim Decision. ([Link])

-

Andreotti, G., Feo, V. D., Oliva, A., & Aliberti, A. (2005). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Journal of Agricultural and Food Chemistry, 53(15), 6037-6042. ([Link])

Sources

- 1. Carboxin - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. eagri.org [eagri.org]

- 4. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxycarboxin | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety of Carboxin Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Carboxin sulfoxide, a primary metabolite of the systemic fungicide carboxin, presents a unique challenge in toxicological assessment. As the parent compound undergoes metabolic transformation, the resulting sulfoxide derivative becomes a key component in evaluating the overall safety profile of carboxin-based products. This guide provides a comprehensive overview of the known toxicological properties and safety information for this compound, drawing upon data from studies on both the metabolite and its parent compound, in line with current regulatory approaches. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment, offering in-depth insights into its mechanism of action, toxicokinetics, and potential hazards, supported by detailed experimental methodologies.

Chemical Identity and Mechanism of Action

This compound (CAS No. 17757-70-9) is an oxathiin derivative formed through the oxidation of carboxin.[1][2] While Carboxin itself is a potent fungicide, its sulfoxide metabolite is also of significant toxicological interest. The primary mode of action for carboxin, and by extension its sulfoxide, is the inhibition of mitochondrial respiration.[1] Specifically, it targets succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in susceptible fungi.[2] This targeted action is the basis for its fungicidal properties.

Caption: Figure 1 illustrates the inhibitory action of this compound on Complex II of the mitochondrial electron transport chain.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is crucial for assessing its potential systemic toxicity. While direct and comprehensive ADME studies on this compound are limited, significant insights can be drawn from the extensive research on its parent compound, Carboxin.

Absorption: Carboxin is readily absorbed following oral administration in animal models, although the extent of absorption can vary between species.[3]

Distribution: Following absorption, Carboxin and its metabolites are distributed throughout the body. Studies on Carboxin indicate that it does not tend to bioaccumulate in tissues.[3]

Metabolism: Carboxin is rapidly metabolized in the body, with the primary metabolic pathway being oxidation to this compound.[3][4] This conversion is a critical step in the toxicokinetics of Carboxin. The subsequent metabolic fate of this compound is less well-documented but is believed to involve further oxidation and conjugation reactions to facilitate excretion.

Excretion: The elimination of Carboxin and its metabolites, including this compound, is primarily through urine.[5] Studies on rats have shown rapid excretion of orally administered Carboxin, with the majority of the dose eliminated within 24-48 hours.[6]

Caption: Figure 2 depicts the absorption, distribution, metabolism, and excretion pathway of Carboxin, highlighting the formation of this compound.

Toxicological Profile

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often consider the toxicity of this compound to be comparable to that of the parent compound, Carboxin, for the purposes of risk assessment.[7] This approach is based on the structural similarity and the fact that this compound is a major metabolite.

Acute Toxicity

Direct studies on the acute oral toxicity of this compound have been conducted. The oral LD50 in rats for this compound is reported to be 2000 mg/kg, classifying it as moderately toxic.[3] For comparison, the oral LD50 of the parent compound, Carboxin, in rats is 3820 mg/kg.[3]

| Compound | Test Species | Route | LD50 | Toxicity Class | Reference |

| This compound | Rat | Oral | 2000 mg/kg | Moderately Toxic | [3] |

| Carboxin | Rat | Oral | 3820 mg/kg | Slightly Toxic | [3] |

| Carboxin | Rabbit | Dermal | >8000 mg/kg | Slightly Toxic | [3] |

| Carboxin | Rat | Inhalation (4h) | >4.7 mg/L | Slightly Toxic | [3] |

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted on Carboxin, and the findings are considered relevant for assessing the risks associated with this compound. In a 90-day oral toxicity study in rats with Carboxin, the primary target organs were identified as the liver and kidneys.[3] A 2-year carcinogenicity study in rats with Carboxin did not show any evidence of carcinogenicity.[3]

Genotoxicity

The genotoxic potential of Carboxin has been evaluated in a battery of in vitro and in vivo assays. While some in vitro assays have shown evidence of clastogenic potential for Carboxin, in vivo studies have generally been negative.[8] Specific genotoxicity data for this compound is limited, but based on the regulatory stance of comparable toxicity, a similar profile is often assumed.

Carcinogenicity

Carcinogenicity studies on Carboxin are used to inform the risk assessment for this compound. The U.S. EPA has classified Carboxin as "not likely to be carcinogenic to humans."[8] This classification is based on a lack of evidence of carcinogenicity in long-term studies in rats and mice.[3]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on Carboxin. A two-generation reproduction study in rats showed no primary reproductive effects, with some effects on pup weight at high doses.[3] Developmental toxicity studies in rats and rabbits did not show any teratogenic effects.[3] Based on these findings for the parent compound, this compound is not expected to be a reproductive or developmental toxicant at environmentally relevant exposure levels.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of this compound, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This assay is a widely used method for detecting point mutations induced by chemical substances.[9][10]

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Strain Selection: Utilize a set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[11]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[12]

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The main experiment should include at least five different analyzable concentrations.[13]

-

Exposure:

-

Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.[13]

-

Pre-incubation Method: Pre-incubate the test substance with the bacterial culture (with or without S9 mix) before adding the top agar and plating.[12]

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.[12]

Caption: Figure 3 outlines the key steps in performing a bacterial reverse mutation (Ames) test.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[14][15][16]

Objective: To assess the potential of this compound to induce chromosomal aberrations in mammalian cells.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[17]

-

Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 mix.[16]

-

Dose and Exposure: Treat cell cultures with at least three analyzable concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.[15]

-

Cell Harvest: At an appropriate time after treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures. Harvest the cells by trypsinization and centrifugation.[18]

-

Chromosome Preparation: Treat the harvested cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).[18]

-

Data Evaluation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.[14]

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[1][19][20][21][22]

Objective: To evaluate the potential of this compound to induce chromosomal damage in the bone marrow of rodents.

Methodology:

-

Animal Model and Dosing: Use a suitable rodent species (e.g., mice or rats). Administer this compound, typically by oral gavage or intraperitoneal injection, at three dose levels to groups of animals. Include a vehicle control and a positive control group.[19]

-

Dose Selection: Determine dose levels in a preliminary range-finding study. The highest dose should induce some signs of toxicity without causing excessive mortality.

-

Sample Collection: Collect bone marrow from the femur or tibia at appropriate time intervals after the last administration (e.g., 24 and 48 hours).[1]

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining and Analysis: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa). Analyze at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[19]

-

Data Evaluation: A positive result is indicated by a dose-related increase in the frequency of micronucleated polychromatic erythrocytes and a statistically significant increase at one or more dose levels compared to the vehicle control.[1]

Safety Information and Regulatory Status

Carboxin and its sulfoxide metabolite are subject to regulatory oversight by agencies such as the U.S. EPA and the European Food Safety Authority (EFSA). Tolerances for the combined residues of carboxin and its sulfoxide metabolite have been established for various agricultural commodities.[8] The risk assessments conducted by these agencies form the basis for setting acceptable daily intakes (ADIs) and acute reference doses (ARfDs) to ensure consumer safety. The EPA has concluded that, based on risk assessments, there is a reasonable certainty that no harm will result to the general population from aggregate exposure to residues of carboxin and its sulfoxide metabolite.[8]

Conclusion

The toxicological profile of this compound is intrinsically linked to that of its parent compound, Carboxin. The primary mechanism of action involves the inhibition of mitochondrial respiration. While direct toxicological data for this compound is limited for some endpoints, regulatory agencies have adopted the scientifically sound approach of considering its toxicity comparable to Carboxin for risk assessment purposes. The available data suggests that this compound is moderately toxic on an acute oral basis and is not considered to be carcinogenic, mutagenic in vivo, or a reproductive/developmental toxicant under normal conditions of exposure. This in-depth guide provides a comprehensive synthesis of the current knowledge and methodologies essential for the continued safety evaluation of this important metabolite.

References

-

Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (URL: [Link])

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])

-

Carboxin; Pesticide Tolerance - Federal Register. (URL: [Link])

-

Oced 473 chromosomal aberration | PPTX - Slideshare. (URL: [Link])

-

OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (URL: [Link])

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray. (URL: [Link])

-

Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (URL: [Link])

-

In Vivo Micronucleus Assay Testing OECD 474 - Testing Laboratory. (URL: [Link])

-

OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics. (URL: [Link])

-

Methods for Testing Chromosomal Aberration - YouTube. (URL: [Link])

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (URL: [Link])

-

AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test - Vivotecnia. (URL: [Link])

-

Chromosome Aberration Test in vitro - Eurofins Deutschland. (URL: [Link])

-

OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. (URL: [Link])

-

In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. (URL: [Link])

-

Evaluation of the efficacy of the in vitro micronucleus method using a commercial kit and comparison with the microscopy method - ResearchGate. (URL: [Link])

-

Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - MDPI. (URL: [Link])

-

In vitro micronucleus test results of 14 chemicals. Data are the means... - ResearchGate. (URL: [Link])

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - NIH. (URL: [Link])

-

In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. (URL: [Link])

-

In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit. (URL: [Link])

-

Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin: 5,6 dihydro-2-methyl-1,4-oxathiin-3-carboxanilide - Regulations.gov. (URL: [Link])

-

The bacterial reverse mutation test - RE-Place. (URL: [Link])

-

Mammalian cell HPRT gene mutation assay: test methods - PubMed. (URL: [Link])

-

An evaluation of the roles of mammalian cell mutation assays in the testing of chemical genotoxicity - PubMed. (URL: [Link])

-

Mammalian cell gene mutation assays working group report - PubMed. (URL: [Link])

-

Bacterial Reverse Mutation Test of 1-[[(3-hydroxy-1- adamantyl) Amino] Acetyl] Pyralidine-(s)-2-Carboxamide (vildagliptin amide - Opast Publishing Group. (URL: [Link])

-

Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC - PubMed Central. (URL: [Link])

-

Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines. (URL: [Link])

-

Overview Of The Carboxin Risk Assessment - Regulations.gov. (URL: [Link])

-

Absorption, distribution and metabolism of dimethylsulfoxide in the rat, rabbit and guinea pig - PubMed. (URL: [Link])

-

(PDF) Mammalian cell HPRT gene mutation assay: Test methods - ResearchGate. (URL: [Link])

-

Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - MDPI. (URL: [Link])

-

Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats - PubMed. (URL: [Link])

-

Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed. (URL: [Link])

-

Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats - MDPI. (URL: [Link])

Sources

- 1. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 2. CAS 17757-70-9: this compound | CymitQuimica [cymitquimica.com]

- 3. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Federal Register :: Carboxin; Pesticide Tolerance [federalregister.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. The bacterial reverse mutation test | RE-Place [re-place.be]

- 11. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. vivotecnia.com [vivotecnia.com]

- 14. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 17. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. genedirex.com [genedirex.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. testinglab.com [testinglab.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carboxin Sulfoxide

This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of Carboxin sulfoxide, a primary metabolite of the systemic fungicide Carboxin. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document synthesizes current knowledge, details experimental methodologies, and offers field-proven insights into the complex behavior of this compound in the environment.

Introduction: The Significance of this compound

Carboxin is a widely used systemic fungicide employed as a seed treatment to control a range of fungal diseases on various crops.[1] Upon its release into the environment, Carboxin rapidly degrades, primarily through oxidation, to form this compound.[1][2] This transformation is critical from an environmental standpoint because this compound is significantly more persistent in soil and aquatic systems than its parent compound.[2][3] Understanding the environmental fate and degradation of this compound is therefore paramount for accurate environmental risk assessment and the development of effective stewardship strategies. This guide delves into the abiotic and biotic processes that govern its transformation, mobility, and ultimate dissipation from the environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and fate in the environment. These properties influence its solubility, mobility, and susceptibility to various degradation mechanisms.

| Property | Value | Source |

| Molecular Formula | C12H13NO3S | [4][5] |

| Molecular Weight | 251.30 g/mol | [4][5] |

| CAS Number | 17757-70-9 | [4][5] |

| Appearance | White crystalline solid | [6] |

| Water Solubility | Data not explicitly available in search results, but its mobility suggests some degree of water solubility. |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For this compound, the primary abiotic degradation pathway of its parent compound, Carboxin, is photolysis, which leads to its formation.

Photolysis

Photolysis, or the breakdown of compounds by light, is a significant transformation pathway for Carboxin, leading to the formation of this compound. While Carboxin itself is susceptible to rapid aqueous photolysis with a half-life of about 1.5 hours under simulated sunlight, its degradation product, this compound, is more stable.[2][3][7] Sunlight exposure of aqueous suspensions of Carboxin results in its phototransformation to this compound as the major product.[8] This process can be influenced by the presence of substances like humic acids and nitrates in the water.[8]

Experimental Protocol: Aqueous Photolysis Study

This protocol outlines a standardized method for evaluating the photolytic degradation of a test substance in water, adapted from OECD Guideline 316.

Objective: To determine the rate of photolytic degradation of this compound in an aqueous environment under simulated sunlight.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent. Dilute with purified water to a concentration that allows for accurate quantification. Prepare control samples in the dark to assess for hydrolysis or other non-photolytic degradation.

-

Light Source: Utilize a xenon arc lamp that simulates natural sunlight.[3][7] The light intensity should be measured and maintained at a constant level throughout the experiment.

-

Test Vessels: Use quartz tubes or other vessels that are transparent to the wavelengths of the light source.

-

Experimental Conditions: Maintain a constant temperature, typically 25°C. The pH of the solution should be buffered to a relevant environmental value (e.g., pH 7).

-

Sampling: At predetermined time intervals, withdraw samples from the light-exposed and dark control vessels.

-

Analysis: Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Calculate the degradation rate constant and the half-life of this compound under the specified photolytic conditions.

Causality Behind Experimental Choices: The use of a xenon arc lamp provides a reproducible and standardized light source that mimics natural sunlight.[3][7] Quartz vessels are chosen for their transparency to a broad spectrum of light, ensuring that the test substance is exposed to all relevant wavelengths. Dark controls are essential to differentiate between photolytic and other potential degradation pathways like hydrolysis.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process in the environmental dissipation of this compound. This occurs in both soil and aquatic environments and under both aerobic and anaerobic conditions.

Aerobic Soil Metabolism

Under aerobic conditions, Carboxin rapidly degrades in soil to this compound.[2][9] While the parent compound has a short half-life of approximately 1.25 days, its primary metabolite, this compound, is significantly more persistent, with reported half-lives of 82 to 92 days in sandy loam soil.[2] The predominant degradate in aerobic soil studies is this compound.[2] Further oxidation can lead to the formation of Carboxin sulfone, which is also persistent.[1][9]

Anaerobic Soil and Aquatic Metabolism

In the absence of oxygen, the degradation of Carboxin and its metabolites is considerably slower. Carboxin degraded much more slowly in anaerobic soil with a half-life of 128 days.[2][3] In anaerobic aquatic systems, the half-life of Carboxin can be as long as 239 days.[9] Under these conditions, this compound is still a major degradation product.[2][9] There is also evidence that this compound can be converted back to Carboxin under anaerobic conditions.[10]

Microbial Mineralization

Some microorganisms are capable of utilizing Carboxin and its metabolites as a source of carbon and nitrogen, leading to their complete breakdown, or mineralization. For instance, the bacterium Delftia sp. HFL-1 has been shown to completely degrade Carboxin and its metabolite aniline within 24 hours.[11] The degradation pathway in this case involves the initial hydrolysis of Carboxin to aniline, which is then further metabolized.[11] While this study focused on the parent compound, it highlights a potential pathway for the ultimate removal of the core structure of Carboxin-related compounds from the environment.

Experimental Protocol: Aerobic Soil Metabolism Study

This protocol describes a laboratory experiment to assess the rate and pathway of this compound degradation in soil under aerobic conditions, based on OECD Guideline 307.

Objective: To determine the rate of aerobic degradation and identify the major transformation products of this compound in soil.

Methodology:

-

Soil Selection: Select a representative soil type, for example, a sandy loam, and characterize its properties (pH, organic matter content, texture).

-

Test Substance Application: Apply a known concentration of radiolabeled (e.g., ¹⁴C-labeled) this compound to the soil samples. The use of a radiolabel allows for a complete mass balance and tracking of all degradation products.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 75% of 1/3 bar).[2] Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at various time points over the course of the study.

-

Extraction: Extract the soil samples with an appropriate solvent to recover the parent compound and its degradation products.

-

Analysis: Analyze the extracts using techniques such as HPLC with radiometric detection to quantify the parent compound and its metabolites. Identify unknown metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mineralization Assessment: Trap any evolved ¹⁴CO₂ to quantify the extent of mineralization of the test substance.

-

Data Analysis: Determine the degradation half-life of this compound and construct a degradation pathway based on the identified metabolites.

Trustworthiness of the Protocol: The use of radiolabeled material is a self-validating system as it allows for a complete accounting of the applied substance, ensuring that all major degradation products are captured and quantified. The controlled incubation conditions ensure the reproducibility of the study.

Degradation Pathways Summary

The degradation of Carboxin and its subsequent metabolite, this compound, is a multi-step process involving both abiotic and biotic transformations.

Sources

- 1. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carboxin-sulfoxide | CAS 17757-70-9 | LGC Standards [lgcstandards.com]

- 6. chembk.com [chembk.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Carboxin sulfoxide as a fungicide.

An In-Depth Technical Guide to Carboxin Sulfoxide: Discovery, Mechanism, and Application

Foreword

The relentless progression of agricultural science is marked by pivotal discoveries that have fundamentally altered our ability to secure a global food supply. Among these, the development of systemic fungicides stands as a monumental achievement. This guide delves into the history and technical intricacies of Carboxin, a pioneering systemic fungicide, and its significant metabolite, this compound. As the first commercially successful succinate dehydrogenase inhibitor (SDHI), Carboxin revolutionized seed treatment and our understanding of fungal respiration. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of its journey from a novel chemical entity to a cornerstone of crop protection.

The Genesis of a Systemic Fungicide: Discovery and Historical Context

The story of Carboxin begins in the 1960s, a period of burgeoning innovation in the agrochemical industry. Prior to this, fungicides were primarily protectants, forming a barrier on the plant surface. The concept of a systemic fungicide, one that could be absorbed and translocated within the plant to protect new growth, was a groundbreaking aspiration.[1]

In 1966, the scientific community was introduced to a new class of organic compounds, the oxathiins, by researchers at Uniroyal Chemical.[2] This led to the commercialization of Carboxin in 1969 under the brand name Vitavax.[3][4] Carboxin was a landmark achievement as it was the first systemic fungicide to effectively control seed-borne diseases like bunts and smuts by penetrating the seed embryo.[1][4]

The initial development of Carboxin was a significant leap forward, offering a more targeted and efficient method of disease control compared to the broad-spectrum, and often more toxic, organomercurial treatments of the time.[1][4] This innovation not only provided superior disease control but also set a new standard for fungicide development, paving the way for future generations of systemic chemistries.

Chemical Profile and Synthesis of Carboxin and this compound

Carboxin, chemically known as 2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide, is an anilide fungicide.[5][6] Its synthesis, first disclosed in patents by Uniroyal, involves a multi-step process.[3] The synthesis of Carboxin laid the foundation for the development of a whole new class of fungicides.

This compound , a primary metabolite of Carboxin, is formed through the oxidation of the sulfur atom in the oxathiin ring.[5][7] This transformation occurs both in plants and soil.[5][6]

| Property | Carboxin | This compound |

| CAS Number | 5234-68-4[3] | 17757-70-9[7] |

| Molecular Formula | C12H13NO2S[3] | C12H13NO3S[7] |

| Molar Mass | 235.3 g/mol [3] | 251.3 g/mol [7] |

| Appearance | Off-white solid[3] | White to off-white solid[7] |

| Water Solubility | 134 mg/L[3] | Relatively low[7] |

Experimental Protocol: Synthesis of Carboxin

The synthesis of Carboxin is a well-established process that can be adapted for laboratory-scale production.[3]

Materials:

-

Ethyl 2-chloroacetoacetate

-

2-Mercaptoethanol

-

Base (e.g., sodium hydroxide)

-

Acid catalyst (for cyclization)

-

Aniline

-

Reagents for amide formation (e.g., thionyl chloride, or a coupling agent)

-

Appropriate solvents (e.g., ethanol, toluene)

Step-by-Step Methodology:

-

Thioether Formation: React ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base to form the corresponding thioether.

-

Cyclization: Subject the thioether to acidic conditions to induce cyclization and dehydration, forming the 1,4-oxathiine heterocyclic ring.

-

Hydrolysis: Hydrolyze the resulting ethyl ester to the carboxylic acid.

-

Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride.

-

Amidation: React the acid chloride with aniline to form the final product, Carboxin.

-

Purification: Purify the crude product by recrystallization from a suitable solvent.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of Carboxin and its metabolites stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial electron transport chain.[8][9] The mechanism of action was not fully elucidated until the early 1970s.[3]

SDH plays a dual role in cellular metabolism: it participates in the Krebs cycle by oxidizing succinate to fumarate and in the electron transport chain by transferring electrons to the ubiquinone (Q) pool.[8] Carboxin and this compound act by binding to the ubiquinone-binding site (Qp site) of the SDH complex, which competitively inhibits the binding of ubiquinone.[8] This blockage disrupts the electron flow, leading to a halt in ATP synthesis and ultimately causing fungal cell death.[8][10]

Caption: Metabolic pathway of Carboxin to its active metabolites.

This metabolic conversion is a critical aspect of Carboxin's systemic activity and persistence in the environment. [6]The sulfoxide metabolite, in particular, contributes to the overall fungicidal efficacy. [7]

Fungicidal Spectrum and Application

Carboxin is characterized as a narrow-spectrum fungicide, primarily effective against basidiomycete fungi. [8]Its main applications are as a seed treatment to control diseases such as smuts and bunts in cereal crops like barley, oats, and wheat, as well as Rhizoctonia in cotton and vegetables. [3][6] The systemic nature of Carboxin is a key advantage, allowing it to be absorbed by the seed and translocated to the growing seedling, providing protection during the critical early stages of development. [8][9]This systemic action ensures that new growth is also protected from fungal infection. [9]

The Legacy and Future of SDHI Fungicides

The discovery of Carboxin was a seminal event in the history of fungicide development. It not only introduced the first successful systemic fungicide but also unveiled a novel mode of action – the inhibition of succinate dehydrogenase. [11]This discovery spurred further research, leading to the development of a broad and diverse class of SDHI fungicides with improved spectrum and efficacy. [3] The continued evolution of SDHI fungicides is a testament to the foundational importance of Carboxin. While resistance to SDHIs has been documented in some fungal populations, they remain a vital tool in modern agriculture for managing a wide range of devastating plant diseases. [1][12]

References

-

Wikipedia. Carboxin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21307, Carboxin. [Link]

-

Extension Toxicology Network. Pesticide Information Profile: Carboxin. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. [Link]

-

Zhejiang Rayfull Chemicals Co.,Ltd. How does Carboxin affect the quality of agricultural products?. [Link]

-

Morton, V. & Staub, T. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. Plant Health Progress. [Link]

-

Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants. [Link]

-

Jeschke, P. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

-

ChemBK. Carboxin Sulfoxid. [Link]

-

Slideshare. History and development of fungicides and their generations. [Link]

-

Scilit. Inhibition of mammalian succinate dehydrogenase by carboxins. [Link]

-